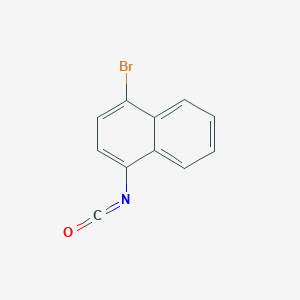

1-Bromo-4-isocyanatonaphthalene

Overview

Description

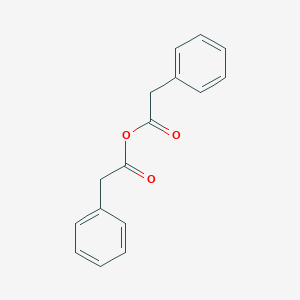

Synthesis Analysis 1-Bromo-4-isocyanatonaphthalene is synthesized through various methods that focus on the functionalization of naphthalene derivatives. These methods include halogenation, carbene addition, and cross-coupling reactions. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) involves bromination and acetylation steps to introduce bromo and bromoacetyl groups into the naphthalene ring, serving as precursors for further functionalization towards isocyanato derivatives (Marriott, Jovin, & Yan-Marriott, 1994).

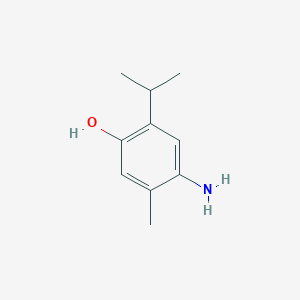

Molecular Structure Analysis The structural analysis of naphthalene derivatives like 1-Bromo-4-isocyanatonaphthalene emphasizes the distortion of the aromatic ring system due to the presence of substituents. X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure and the degree of planarity or distortion in these compounds. Studies on similar naphthalene derivatives show that substituents can cause significant structural deformation, influencing the compound's reactivity and physical properties (Tobe, Saiki, Minami, & Naemura, 1997).

Chemical Reactions and Properties Chemical reactions involving 1-Bromo-4-isocyanatonaphthalene are characterized by its reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of the bromo and isocyanato groups allows for diverse chemical transformations, including the formation of cyclic compounds and coupling reactions. The synthesis and reactivity of similar bromo-substituted naphthalenes have been demonstrated in various studies, indicating the potential pathways and reactivity of 1-Bromo-4-isocyanatonaphthalene (Gabbutt, Hartley, Hepworth, Heron, Kanjia, & Rahman, 1994).

Scientific Research Applications

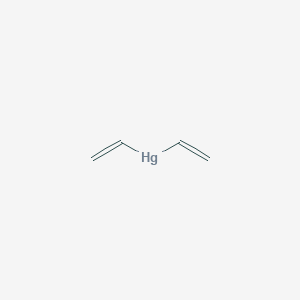

Synthesis of Polycyclic Hydrocarbons : Gilchrist and Summersell (1988) described the synthesis of polycyclic hydrocarbons using 2-Bromo-1-vinyl-3,4-dihydronaphthalene, a compound related to 1-Bromo-4-isocyanatonaphthalene, through palladium(0) coupling and electrocyclic ring closure methods (Gilchrist & Summersell, 1988).

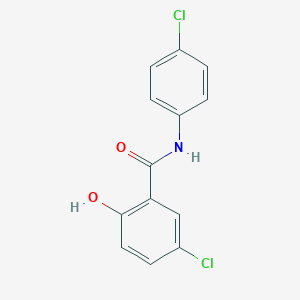

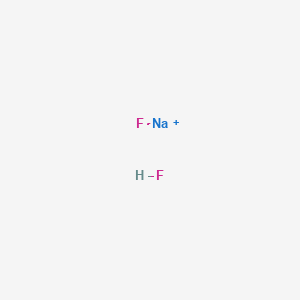

Fluoride Ion Sensing : Basheer et al. (2017) explored the use of a compound derived from the reaction of 1-isocyanatonaphthalene with hydrazine hydrate for fluoride ion sensing. They demonstrated its potential as a "turn on" fluorescent chemosensor (Basheer et al., 2017).

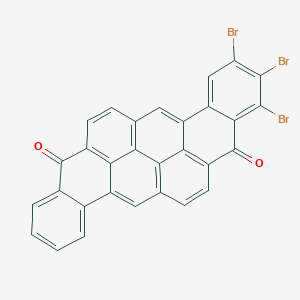

Synthesis of Naphthalene Dianhydride Derivatives : Ping (2012) investigated the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are crucial precursors in materials and supramolecular chemistry. This research provides insights into the efficient production of these derivatives (Ping, 2012).

Preparation of Semicarbazone Derivatives : Gilchrist and Healy (1993) discussed the preparation of semicarbazone derivatives from 1-Bromo-3,4-dihydronaphthalene-2-carboxaldehyde, highlighting the versatility of bromonaphthalene derivatives in chemical synthesis (Gilchrist & Healy, 1993).

Photochemical Studies : Hall et al. (1997) studied the photo-debromination of 2-bromoacetylnaphthalenes, which are structurally similar to 1-Bromo-4-isocyanatonaphthalene. Their findings provide insights into the photochemical behavior of brominated naphthalenes (Hall et al., 1997).

Safety And Hazards

1-Bromo-4-isocyanatonaphthalene is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory sensitization (Category 1) and specific target organ toxicity – single exposure (Category 3) .

properties

IUPAC Name |

1-bromo-4-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGFGCFRGMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isocyanatonaphthalene | |

CAS RN |

1591-96-4 | |

| Record name | 1-Bromo-4-isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)